Welcome to the BenchChem Online Store!
molecular formula C13H15N3O3 B8580106 2-(tert-Butyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole CAS No. 287942-22-7

2-(tert-Butyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole

Cat. No. B8580106
M. Wt: 261.28 g/mol
InChI Key: GOGMWJDGNVEDIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06696487B2

Procedure details

Phosphorus pentoxide (10 g) is added to a suspension of N′-(2,2-dimethylpropanoyl)-3-methyl-4-nitrobenzhydrazide (5.1 g) in toluene (200 ml). After refluxing for 2 h, the reaction mixture is poured into ice-water and extracted with diethyl ether. The organic phases are combined, dried over magnesium sulphate, evaporated and purified by chromatography on silica (eluent: 2/1 diethyl ether/petroleum ether) to give 2-(1,1-dimethylethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole.
Quantity
10 g
Type
reactant
Reaction Step One
Name
N′-(2,2-dimethylpropanoyl)-3-methyl-4-nitrobenzhydrazide
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[CH3:15][C:16]([CH3:34])([CH3:33])[C:17]([NH:19][NH:20][C:21](=[O:32])[C:22]1[CH:27]=[CH:26][C:25]([N+:28]([O-:30])=[O:29])=[C:24]([CH3:31])[CH:23]=1)=O>C1(C)C=CC=CC=1>[CH3:15][C:16]([C:17]1[O:32][C:21]([C:22]2[CH:27]=[CH:26][C:25]([N+:28]([O-:30])=[O:29])=[C:24]([CH3:31])[CH:23]=2)=[N:20][N:19]=1)([CH3:34])[CH3:33]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
N′-(2,2-dimethylpropanoyl)-3-methyl-4-nitrobenzhydrazide
Quantity
5.1 g
Type
reactant
Smiles
CC(C(=O)NNC(C1=CC(=C(C=C1)[N+](=O)[O-])C)=O)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica (eluent: 2/1 diethyl ether/petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)C=1OC(=NN1)C1=CC(=C(C=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.